molecular formula C3H6N2 B1294837 Methylaminoacetonitrile CAS No. 5616-32-0

Methylaminoacetonitrile

Cat. No.: B1294837
CAS No.: 5616-32-0
M. Wt: 70.09 g/mol
InChI Key: PVVRRUUMHFWFQV-UHFFFAOYSA-N
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Description

Methylaminoacetonitrile (CAS: 5616-32-0), also known as 2-(methylamino)acetonitrile, is a nitrile-containing organic compound with the molecular formula C₃H₆N₂. It is frequently utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals . Its hydrochloride form (CAS: 25808-30-4, C₃H₇ClN₂) is widely employed in semiconductor manufacturing to inhibit copper oxide formation . Structurally, the compound features a primary amine (–NHCH₃) and a nitrile (–CN) group, which confer reactivity in nucleophilic substitutions and cyclization reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylaminoacetonitrile can be synthesized using several methods. One common approach involves the reaction of methylamine hydrochlorate, sodium cyanide, and formaldehyde in the presence of a catalyst. The reaction is typically carried out below zero degrees Celsius using 3-hydrosulfuryl propanoic acid as a catalyst . Another method involves the use of liquid hydrogen cyanide, formaldehyde, and amine, which yields aminoacetonitriles through a condensation reaction .

Industrial Production Methods: The industrial production of this compound often employs the sodium cyanide method due to its simplicity and cost-effectiveness. this method has a lower yield compared to other methods, such as the liquid hydrogen cyanide method, which offers higher yields but involves more complex and hazardous operations .

Chemical Reactions Analysis

Types of Reactions: Methylaminoacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Methylaminoacetonitrile serves as an important intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals. Its ability to undergo nucleophilic substitution reactions makes it a valuable reagent in synthetic organic chemistry.

Key Reactions:

  • Synthesis of Heterocycles: this compound can be used to synthesize various heterocyclic compounds, which are crucial in drug development due to their biological activity.
  • Formation of Amides and Amines: The compound can react with carboxylic acids to form amides, or with alkyl halides to generate amines, thus expanding its utility in organic synthesis.

Medicinal Chemistry

Research indicates that this compound and its derivatives exhibit potential pharmacological properties, particularly in the development of new therapeutic agents.

Case Studies:

  • Antimicrobial Activity: Preliminary studies have shown that this compound derivatives possess antibacterial properties against various strains of bacteria, making them candidates for antibiotic development.
  • Anticancer Potential: Investigations into the cytotoxic effects of this compound on cancer cell lines suggest that it may inhibit tumor growth, warranting further exploration for cancer therapeutics.

Biochemical Studies

This compound is also used in biochemical research to study enzyme interactions and metabolic pathways.

Applications:

  • Enzyme Inhibition Studies: The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes, providing insights into potential therapeutic targets.
  • Metabolic Pathway Analysis: Its role as a substrate or inhibitor in metabolic pathways has been studied to understand its effects on cellular processes.

Comparison of this compound Derivatives

Compound NameStructure FeaturesUnique Characteristics
This compoundBasic amine structureVersatile building block
N-Methylthis compoundAdditional methyl groupEnhanced stability
Hydroxy-methylaminoacetonitrileHydroxyl group presentPotential for increased solubility
Activity TypeAssessed CompoundIC50 Value (µM)Reference
AntibacterialThis compound25
Cytotoxicity (Cancer)This compound15

Mechanism of Action

The mechanism of action of Methylaminoacetonitrile involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile due to the presence of the cyano group, which can participate in nucleophilic addition and substitution reactions. Additionally, the methylamino group can undergo protonation and deprotonation, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methylaminoacetonitrile belongs to a broader class of aminoacetonitrile derivatives. Below is a detailed comparison with key analogs, emphasizing structural features, reactivity, and applications.

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₃H₆N₂ 70.09 –NHCH₃, –CN Primary amine + nitrile
Dithis compound C₄H₈N₂ 84.12 –N(CH₃)₂, –CN Tertiary amine + nitrile
[Methyl(4-methylphenyl)amino]acetonitrile C₁₀H₁₂N₂ 160.22 –N(CH₃)(C₆H₄CH₃), –CN Bulky aryl substituent + nitrile
2-(Methyleneamino)acetonitrile C₃H₄N₂ 68.08 –N=CH₂, –CN Imine-like structure + nitrile
2-Anilinoacetonitrile C₈H₈N₂ 132.16 –NH(C₆H₅), –CN Aromatic amine + nitrile

Key Research Findings

  • Synthetic Utility: this compound reacts with 1,2-diaminoethane to yield imidazolidine derivatives, critical in heterocyclic chemistry .
  • Semiconductor Applications: A 50 mM solution of this compound hydrochloride inhibits copper oxide formation at 50°C, validated by voltammetry .
  • Comparative Stability: Dithis compound exhibits greater thermal stability than this compound due to reduced amine reactivity .

Biological Activity

Methylaminoacetonitrile (MACN), an organic compound with the formula C3H6N2, is classified as an aminonitrile. It contains both an amine group (-NH2) and a nitrile group (-CN), which contribute to its biological activity and potential applications in various fields, particularly pharmacology and organic synthesis.

Chemical Structure and Properties

This compound has a relatively simple structure comprising a three-carbon chain with a methyl group, an amine group, and a nitrile group. This configuration suggests potential nucleophilic character at the amine group and electrophilic character at the nitrile group, making it suitable for various chemical reactions.

Property Value
Chemical FormulaC3H6N2
Molecular Weight70.09 g/mol
Boiling Point139 °C
SolubilitySoluble in water
ToxicityIrritant, flammable

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with biological macromolecules. While specific mechanisms of action remain underexplored, it is believed that MACN may influence enzyme activity or serve as a precursor for more complex bioactive compounds.

Pharmacological Applications

Research indicates that this compound exhibits significant pharmacological potential:

  • Drug Development : Due to its structural similarity to known bioactive compounds, MACN has been investigated as a building block in the synthesis of various pharmaceuticals. For example, it has been utilized in synthesizing substituted pyrazoles, which are known for their diverse biological activities.
  • Biochemical Studies : MACN serves as an important intermediate in organic synthesis and can be used to study interactions with enzymes and receptors. Its reactivity allows it to participate in condensation reactions that yield compounds with potential therapeutic effects.

Case Studies and Research Findings

  • Synthesis of Bioactive Compounds : A study highlighted the use of this compound in synthesizing various heterocyclic compounds. These compounds demonstrated promising biological activities against cancer cell lines, indicating MACN's utility in anticancer drug development .
  • Enzyme Inhibition : Another research effort focused on the role of aminonitriles like MACN in inhibiting specific enzymes associated with disease pathways. The findings suggested that derivatives of this compound could act as effective enzyme inhibitors, particularly in the context of antibiotic resistance mechanisms .
  • Material Science Applications : Beyond pharmacology, MACN's unique properties have led to its exploration in material science, where its ability to form hydrogen bonds makes it a candidate for developing new materials or agrochemicals.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methylaminoacetonitrile hydrochloride, and how can purity be optimized?

Methodological Answer:

  • Synthesis Protocol : this compound hydrochloride (CAS 25808-30-4) is typically synthesized via nucleophilic substitution, reacting methylamine with chloroacetonitrile under controlled pH and temperature. Detailed protocols should specify solvent systems (e.g., ethanol/water mixtures), reaction times (12–24 hours), and purification steps (recrystallization from acetone/ether) .
  • Purity Optimization : Use HPLC or GC-MS to monitor reaction progress. Adjust stoichiometric ratios (e.g., 1.2:1 methylamine to chloroacetonitrile) to minimize byproducts. Purity >95% can be achieved via repeated recrystallization, with characterization by NMR (¹H/¹³C) and elemental analysis .

Q. How should researchers safely handle this compound hydrochloride in laboratory settings?

Methodological Answer:

  • Safety Protocols : Classified as toxic (劇物 III in Japan). Use fume hoods, nitrile gloves, and sealed containers to avoid inhalation or skin contact. Store at 2–8°C in desiccators to prevent hydrolysis .
  • Emergency Measures : Neutralize spills with sodium bicarbonate, followed by ethanol rinsing. MSDS-compliant disposal via licensed hazardous waste services is mandatory .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

Methodological Answer:

  • Primary Techniques :
    • NMR : ¹H NMR (D2O, δ 3.3 ppm for CH2CN; δ 2.8 ppm for N-CH3) and ¹³C NMR (δ 115 ppm for CN) confirm structure .
    • IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (N-H bend) .
  • Supplementary Data : Include high-resolution mass spectrometry (HRMS) for molecular ion validation. Publish extensive spectral data in supplementary materials to meet reproducibility standards .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?

Methodological Answer:

  • Data Reconciliation : Compare experimental conditions (e.g., solvent polarity, pH, temperature) across studies. For example, conflicting IC50 values in enzymatic assays may arise from buffer composition differences (Tris vs. phosphate buffers) .
  • Statistical Validation : Apply ANOVA or t-tests to assess significance. Replicate experiments with internal controls (e.g., known inhibitors) and report confidence intervals (95% CI) .

Q. What strategies are effective for elucidating the degradation pathways of this compound under varying environmental conditions?

Methodological Answer:

  • Experimental Design :
    • Hydrolysis Studies : Monitor degradation kinetics in aqueous solutions at pH 2–12 using UV-Vis spectroscopy (λ = 210 nm for nitrile group) .
    • Advanced Analytics : Employ LC-QTOF-MS to identify degradation products (e.g., glycine derivatives at pH >10) .
  • Computational Modeling : Use DFT calculations to predict reactive intermediates and validate with experimental data .

Q. How can researchers design hypothesis-driven studies to explore this compound’s role in peptide synthesis?

Methodological Answer:

  • Hypothesis Formulation : Example: "this compound enhances peptide coupling efficiency by stabilizing tetrahedral intermediates."
  • Experimental Validation :
    • Kinetic Studies : Compare coupling yields (HPLC quantification) with/without this compound as an additive.
    • Mechanistic Probes : Use ¹⁵N-labeled reagents to track intermediate formation via NMR .

Q. What analytical approaches are recommended for resolving structural ambiguities in this compound-metal complexes?

Methodological Answer:

  • Multi-Technique Workflow :
    • X-ray Crystallography : Resolve coordination geometry (e.g., octahedral vs. tetrahedral).
    • EPR Spectroscopy : Detect paramagnetic species in Cu²⁺ or Fe³⁺ complexes .
  • Data Cross-Validation : Correlate spectroscopic results with computational models (e.g., Gaussian DFT for bond angles) .

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

  • Error Source Analysis :
    • Computational Limits : Assess basis set adequacy (e.g., B3LYP/6-311+G(d,p) vs. MP2).
    • Experimental Artifacts : Control for solvent effects (e.g., implicit vs. explicit solvation models) .
  • Iterative Refinement : Adjust computational parameters to match experimental activation energies (±5 kcal/mol tolerance) .

Q. Guidelines for Data Reporting

  • Supplementary Materials : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) to deposit raw NMR spectra, crystallographic data, and kinetic plots .
  • Statistical Rigor : Report means ± SD, n ≥ 3, and p-values for all bioactivity claims .

Properties

IUPAC Name

2-(methylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2/c1-5-3-2-4/h5H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVRRUUMHFWFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063962
Record name Methylaminoacetonitrile
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Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5616-32-0
Record name (Methylamino)acetonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, 2-(methylamino)-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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